molecular formula C24H23FN6O2S B11420740 N-(4-acetamidophenyl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-acetamidophenyl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11420740
M. Wt: 478.5 g/mol
InChI Key: PCUFIIPFKUVURQ-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes an acetamidophenyl group, a fluorophenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl derivative, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The pyrrole ring is then synthesized via a cyclization reaction, and the triazole ring is formed through a click chemistry reaction involving azide and alkyne precursors. The final step involves the formation of the sulfanyl linkage under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions: N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is investigated for its therapeutic potential. It has been evaluated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(4-ACETAMIDOPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(4-ACETAMIDOPHENYL)-2-{[4-(4-BROMOPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness: The uniqueness of N-(4-ACETAMIDOPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C24H23FN6O2S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23FN6O2S/c1-16(32)26-18-7-9-19(10-8-18)27-23(33)15-34-24-29-28-22(14-21-4-3-13-30(21)2)31(24)20-11-5-17(25)6-12-20/h3-13H,14-15H2,1-2H3,(H,26,32)(H,27,33)

InChI Key

PCUFIIPFKUVURQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CN4C

Origin of Product

United States

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